molecular formula C₁₀H₁₈O₂ B1140730 (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester CAS No. 90124-74-6

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester

Cat. No.: B1140730
CAS No.: 90124-74-6
M. Wt: 170.25
Attention: For research use only. Not for human or veterinary use.
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Description

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is characterized by its unique structural configuration, which includes both E and Z isomers. These isomers differ in the spatial arrangement of their atoms around the double bond, leading to distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester typically involves the esterification of 2-propyl-2-pentenoic acid with ethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Oxidation: The ester can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Hydrolysis: 2-Propyl-2-pentenoic acid and ethanol.

    Reduction: 2-Propyl-2-pentanol.

    Oxidation: Various carboxylic acids and ketones, depending on the specific conditions.

Scientific Research Applications

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-propyl-2-pentenoate
  • Ethyl 2-butyl-2-pentenoate
  • Propyl 2-pentenoate

Uniqueness

(E/Z)-2-Propyl-2-pentenoic Acid Ethyl Ester is unique due to its specific structural configuration, which includes both E and Z isomers. This dual isomerism can lead to distinct physical and chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (E)-2-propylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGICYSRIICMHCP-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\CC)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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